molecular formula C12H14O3 B14289435 Hex-5-ynoic anhydride CAS No. 119837-79-5

Hex-5-ynoic anhydride

Cat. No.: B14289435
CAS No.: 119837-79-5
M. Wt: 206.24 g/mol
InChI Key: VJYWQVHGRFVTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hex-5-ynoic anhydride is an organic compound derived from hex-5-ynoic acid It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-5-ynoic anhydride can be synthesized through several methods. One common approach involves the reaction of hex-5-ynoic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride. The reaction is carried out at elevated temperatures to ensure complete conversion of the acid to the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced separation techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hex-5-ynoic anhydride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines

    Catalysts: Sulfuric acid, pyridine

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Carboxylic Acids: Formed through hydrolysis

    Esters: Formed through reaction with alcohols

    Amides: Formed through reaction with amines

    Primary Alcohols: Formed through reduction

Mechanism of Action

The mechanism of action of hex-5-ynoic anhydride primarily involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various acyl derivatives. The presence of the triple bond in the molecular structure also allows for unique reactivity, such as cycloaddition reactions with azides to form triazoles .

Comparison with Similar Compounds

Hex-5-ynoic anhydride can be compared with other anhydrides and acetylenic compounds:

    Acetic Anhydride: Unlike this compound, acetic anhydride lacks the triple bond and is less reactive towards cycloaddition reactions.

    Hex-5-ynoic Acid: The acid form is less reactive than the anhydride and does not participate in nucleophilic acyl substitution reactions.

    Maleic Anhydride: This compound contains a double bond instead of a triple bond and exhibits different reactivity patterns.

Conclusion

This compound is a versatile compound with unique reactivity and a wide range of applications in organic synthesis, polymer chemistry, and bioconjugation. Its ability to undergo various chemical reactions and form diverse products makes it a valuable tool in scientific research.

Properties

CAS No.

119837-79-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

hex-5-ynoyl hex-5-ynoate

InChI

InChI=1S/C12H14O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h1-2H,5-10H2

InChI Key

VJYWQVHGRFVTFW-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)OC(=O)CCCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.